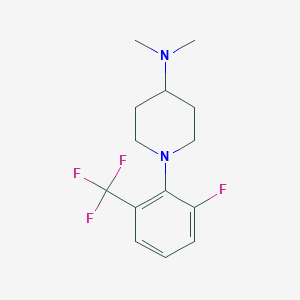

1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-[2-fluoro-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F4N2/c1-19(2)10-6-8-20(9-7-10)13-11(14(16,17)18)4-3-5-12(13)15/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDGRWUDSVXLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=CC=C2F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N,N-Dimethylpiperidin-4-amine

- Reactants and Conditions 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL) is treated with dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.

- Reaction Duration and Quenching After 4 days, concentrated HCl (10 mL) is added, and the reaction is reduced in vacuo.

- Workup and Extraction The resulting residue is dissolved in H2O (30 mL) and treated with 2M NaOH solution to achieve a pH of 10. The aqueous solution is extracted with methylene chloride (3×20 mL), and the combined organics are dried over \$$Na2SO4\$$ and removed in vacuo.

- Product Isolation The resulting product is N,N-Dimethylpiperidin-4-amine (169 mg).

Synthesis of C-Region Amine 8

- Starting Material The C-region amine 8 is synthesized from commercially available 1-(teri-butoxy carbonyl)-4-piperidone 4 in 5 steps.

-

- The 4-keto group of 4 is converted to the 4-cyano-4-dimethylamino moiety by the Strecker reaction.

- The cyano group is substituted with a benzyl group by Grignard reagent to afford 6 .

- The piperidine 6 is reacted with 2-fluoro-4-(trifluoromethyl)benzonitrile under basic conditions to give N-aryl piperidine 7 .

- The nitrile of 7 is reduced to the corresponding amine 8 which is converted to phenyl carbamate 9 .

- Final Steps Either amine 8 or carbamate 9 is used for the coupling reaction with the corresponding A-region carbamate or amine, respectively, to provide the final compounds.

Preparation of 4-(3,5-Dimethylpiperidin-1-yl)-3-nitro-benzaldehyde (b)

- Reactants To a solution of a (5.9 g, 34.9 mmol) in dichloromethane (100 mL) was added 3,5-dimethylpiperidine (5.9 g, 52.1 mmol) and ethylamine (5.3 g, 52.4 mmol) at 0 °C.

- Reaction Conditions The resulting mixture was stirred at room temperature for 0.5 h, poured into water (200 mL) and extracted with dichloromethane (200 mL × 2).

- Workup The combined organic layers were washed with 1N HCl aqueous solution (150 mL × 2), saturated NaCl aqueous solution (150 mL × 2), dried over anhydrous \$$Na2SO4\$$ and concentrated.

- Purification The residue was purified by column chromatography (silica gel, PE/EA = 10:1, v/v) to afford the product b as a yellow solid (8.6 g, 93.5% yield).

Preparation of 1-[4-(3,5-Dimethylpiperidin-1-yl)-3-nitro-phenyl]-2,2,2-trifluoroethanol (c)

- Reactants To a solution of b (4.2 g, 16.0 mmol) and trimethyl(trifluoromethyl)silane (4.6 g, 32.0 mmol) in dimethylformamide (40 mL) was added potassium carbonate (4.4 g, 32.0 mmol) at 0 °C.

- Reaction Conditions The resulting mixture was warmed to room temperature and stirred for 12 h.

- Quenching and Extraction The mixture was then treated with 40 mL of 1 mol/L HCl aqueous solution, stirred for another 30 min, poured into water (200 mL) and extracted with ethyl acetate (200 mL × 2).

- Workup The organic extract was washed with saturated NaCl aqueous solution (150 mL × 3), dried over anhydrous \$$Na2SO4\$$.

Preparation of Racemic 3-[4-(3,5-dimethylpiperidin-1-yl)-3-(3-phenylureido)-phenyl]-4,4,4-trifluorobutyric Acid Ethyl Ester (g1)

- Compound f and phenyl isocyanate following the general procedure A afforded compound g1 (white solid, 85.3% yield).

- \$$^1H\$$-NMR (DMSO-\$$d6\$$): δ 9.54 (s, 1H, NH), 8.14 (d, J = 1.6 Hz, 1H, H-phenyl), 8.07 (s, 1H, NH), 7.49 (d, J = 7.9 Hz, 2H, H-phenyl), 7.29 (t, J = 7.8 Hz, 2H, H-phenyl), 7.13 (d, J = 8.2 Hz, 1H, H-phenyl), 7.02–6.95 (m, 2H, H-phenyl), 4.07–3.87 (m, 3H, \$$CH2\$$, CH), 3.07–2.79 (m, 4H, \$$CH_2\$$, CH\$$2].

Synthesis of (3R)-N-[(1S)-1-{[(3R,4R)-4-(3-Chlorophenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (6) Dihydrochloride

- Reactants 31 (56 mg, 0.18 mmol) and Boc-7-hydroxy-d-Tic (59 mg, 0.20 mmol) in \$$CH2Cl2\$$ (10 mL) was added EDC·HCl (77 mg, 0.40 mmol), HOBt (3 mg, 0.02 mmol), and \$$NEt_3\$$ (115 μL, 0.82 mmol).

- Reaction Conditions The reaction mixture was stirred at ambient temperature for 12 h then was diluted with \$$CH2Cl2\$$ (20 mL) and washed with aq \$$NaHCO_3\$$ (10 mL).

- Workup and Purification The organic layer was dried (\$$Na2SO4\$$) and evaporated. The residue was subjected to chromatography on silica gel using a gradient up to 50% CMA80 in \$$CHCl_3\$$.

Synthesis of (3R)-N-[(1S)-1-{[(3R,4R)-4-(3-Bromophenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (7) Dihydrochloride

- Reactants 32 (94 mg, 0.26 mmol) and Boc-7-hydroxy-d-Tic (89 mg, 0.30 mmol) in \$$CH2Cl2\$$ (10 mL) was added EDC·HCl (116 mg, 0.60 mmol), HOBt (5 mg, 0.03 mmol), and triethylamine (173 μL, 1.24 mmol).

- Reaction Conditions The reaction mixture was stirred at ambient temperature for 12 h. The reaction mixture was diluted with \$$CH2Cl2\$$ (20 mL) and washed with aq \$$NaHCO_3\$$ (10 mL).

- Workup and Purification The organic layer was dried (\$$Na2SO4\$$) and concentrated to a residue which was subjected to chromatography on silica gel using a gradient up to 50% CMA80 in \$$CHCl_3\$$.

Chemical Reactions Analysis

1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, leading to the formation of various substituted derivatives

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a trifluoromethyl group and a fluorinated phenyl moiety. Such structural characteristics contribute to its unique pharmacokinetic properties, including enhanced lipophilicity and metabolic stability, which are critical for drug development.

Anticancer Activity

Recent studies have investigated the potential of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine in cancer therapy. A notable study demonstrated that derivatives of piperidine compounds exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism of action is believed to involve apoptosis induction and disruption of cellular signaling pathways associated with tumor growth .

Antiviral Properties

The compound has shown promise in antiviral applications, particularly against HIV. Research indicates that certain piperidine derivatives can inhibit reverse transcriptase activity, which is essential for HIV replication. The introduction of fluorine atoms into the structure has been linked to improved potency and selectivity against viral targets .

Neurological Disorders

Piperidine derivatives are being explored for their potential use in treating neurological disorders such as depression and anxiety. The modulation of neurotransmitter systems by these compounds suggests they may serve as effective agents in managing symptoms associated with these conditions .

Case Study 1: Anticancer Efficacy

A study published in MDPI highlighted the synthesis of piperidine derivatives that showed enhanced anticancer activity through specific structural modifications. The synthesized compounds were tested against FaDu hypopharyngeal tumor cells, demonstrating improved cytotoxicity compared to standard treatments like bleomycin .

Case Study 2: Antiviral Activity Against HIV

In another investigation, a series of piperidine derivatives were evaluated for their ability to inhibit HIV replication. Compounds incorporating the trifluoromethyl group displayed significantly lower IC50 values than traditional antiviral agents, indicating their potential as novel therapeutic options for HIV treatment .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine with key analogs based on structural features, physicochemical properties, and biological activities:

Structural Analysis

- The dimethylpiperidin-4-amine moiety may improve solubility compared to non-alkylated amines .

- UDD : Incorporates dual trifluoromethyl groups and a pyridine-piperidyl scaffold, which contribute to strong CYP51 binding and antiparasitic efficacy .

- Imidazopyridine Analog : Shares the 2-fluoro-6-(trifluoromethyl)phenyl group but lacks the piperidine amine, suggesting divergent applications .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be moderate (~2.5–3.5) due to fluorine substituents and tertiary amine. UDD’s higher molecular weight and dual trifluoromethyl groups likely increase lipophilicity (logP >4), affecting membrane permeability .

- Solubility : The dimethylamine group in the target compound may enhance aqueous solubility compared to UDD’s pyridine-based structure .

Biological Activity

1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the current understanding of its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of 302.30 g/mol. Its structure features a piperidine ring substituted with a dimethyl group and a trifluoromethylated phenyl moiety, which is significant for its biological activity.

1. Receptor Interactions

Research indicates that this compound exhibits affinity for several serotonin receptors, notably:

- 5-HT1A and 5-HT7 receptors : These receptors are implicated in mood regulation and anxiety disorders. The compound has been shown to act as a ligand for these receptors, suggesting potential antidepressant properties .

- Phosphodiesterase Inhibition : It also demonstrates weak inhibitory activity against phosphodiesterase types 4B (PDE4B) and 10A (PDE10A), which are involved in various signaling pathways affecting neuronal function .

2. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

- Cytotoxicity : In vitro assays have revealed that derivatives of piperidine compounds, including this one, exhibit cytotoxic effects on various cancer cell lines, particularly those associated with solid tumors .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antidepressant Potential

A study published in PubMed evaluated a series of piperidine derivatives for their antidepressant-like effects in animal models. The findings suggested that compounds with similar structural features to this compound exhibited significant reductions in depressive behaviors, correlating with their receptor binding profiles .

Case Study 2: Cancer Cell Line Evaluation

In another study focusing on the anticancer properties, the compound was tested against FaDu hypopharyngeal tumor cells. Results indicated that it induced apoptosis more effectively than standard treatments like bleomycin, highlighting its potential as an alternative therapeutic agent in oncology .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is not extensively documented; however, preliminary studies suggest moderate lipophilicity and metabolic stability, which are favorable for oral bioavailability. Future studies should focus on detailed pharmacokinetic evaluations using human liver microsomes to assess metabolic pathways and half-life.

Summary Table of Biological Activities

Q & A

Q. What synthetic routes are reported for 1-(2-fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves three key steps:

Heck Coupling : A palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) between a boronic acid derivative (e.g., 2-fluoro-6-(trifluoromethyl)phenylboronic acid) and a protected piperidine intermediate. Optimal yields (39%) are achieved with DME/Na₂CO₃ at 80°C .

Hydrogenation : Catalytic hydrogenation (e.g., PtO₂/H₂ in EtOAc) reduces double bonds in intermediates. Excess acetic acid improves selectivity for the saturated piperidine ring .

Deprotection : Boc groups are removed using HCl in Et₂O (88% yield).

- Critical Parameters : Catalyst loading (≤10 mol%), solvent polarity, and temperature control during hydrogenation.

- Table 1 : Synthetic Optimization Data

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄ | DME | 80 | 39 | |

| Hydrogenation | PtO₂ | EtOAc | RT | 88 |

Q. How is the structural conformation of this compound characterized experimentally?

- Methodological Answer:

- X-ray Crystallography : Resolves dihedral angles between the piperidine ring and aryl groups. For analogous compounds, the trifluoromethylphenyl ring deviates by ~12° from the piperidine plane .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, dimethylamine protons resonate at δ ~2.2–2.5 ppm, while aromatic protons appear as complex multiplets .

- Mass Spectrometry : ESIMS (e.g., m/z 248 [M+H]⁺) verifies molecular weight .

Q. What stability challenges are associated with this compound under experimental conditions?

- Methodological Answer: Stability studies on similar piperidine derivatives suggest:

- pH Sensitivity : Degradation in acidic/basic media via hydrolysis of the amine group. Use buffered solutions (pH 6–8) for in vitro assays .

- Oxidative Pathways : Terminal N-demethylation or morpholine ring oxidation (if present) occurs in plasma. Stabilize with antioxidants (e.g., ascorbic acid) .

- Analytical Monitoring : Track degradation via HPLC-MS, focusing on peaks with m/z shifts corresponding to demethylation (+14 Da) or hydroxylation (+16 Da) .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro-6-(trifluoromethyl)phenyl group influence reaction mechanisms?

- Methodological Answer:

- Steric Hindrance : The ortho-fluoro and trifluoromethyl groups hinder nucleophilic attack at the piperidine nitrogen, requiring polar aprotic solvents (e.g., DMF) for functionalization .

- Electron-Withdrawing Effects : The -CF₃ group stabilizes intermediates in SNAr reactions but reduces basicity of the piperidine amine (pKa ~7.5 vs. ~9.5 for non-fluorinated analogs) .

- DFT Modeling : Calculate charge distribution to predict sites for electrophilic substitution (e.g., C-3 of the piperidine ring) .

Q. What computational approaches are used to model this compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs). The trifluoromethyl group enhances hydrophobic interactions in binding pockets .

- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories. RMSD values >2 Å suggest conformational flexibility .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with activity. Fluorine atoms increase logP by ~0.5 units, improving membrane permeability .

Q. How can pharmacokinetic parameters (e.g., metabolic clearance) be evaluated preclinically?

- Methodological Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ <10 µM indicates high interaction risk .

- In Vivo Studies : Administer IV/PO doses in rodent models. Calculate AUC₀–24h and clearance (Cl) using non-compartmental analysis (WinNonlin) .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). Variations >10% suggest protocol inconsistencies .

- Structural Validation : Cross-check NMR/crystallography data to confirm batch purity. Impurities >5% skew dose-response curves .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. Significant heterogeneity (I² >50%) indicates confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.